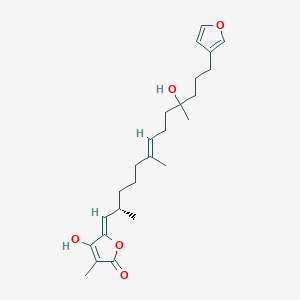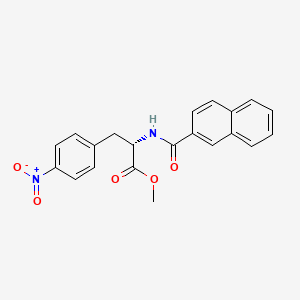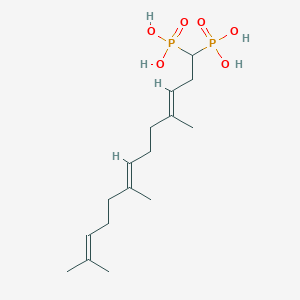![molecular formula C15H35NO6P2 B10773269 {2-[Dodecyl(methyl)amino]-1-phosphonoethyl}phosphonic acid](/img/structure/B10773269.png)
{2-[Dodecyl(methyl)amino]-1-phosphonoethyl}phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “PMID18800762C16” is a synthetic organic molecule known for its potent and selective inhibition of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). This compound has garnered significant attention in the field of pharmacology due to its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “PMID18800762C16” involves a multi-step process that includes the formation of key intermediates followed by cyclization and functional group modifications. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of “PMID18800762C16” typically involves large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistency in product quality and to meet regulatory standards for pharmaceutical compounds .
Types of Reactions:
Oxidation: “PMID18800762C16” can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, strong acids or bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms .
Scientific Research Applications
“PMID18800762C16” has a wide range of applications in scientific research:
Chemistry: Used as a probe to study kinase inhibition and signal transduction pathways.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Potential therapeutic agent for diseases involving dysregulated kinase activity, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
The mechanism of action of “PMID18800762C16” involves the selective inhibition of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). This inhibition disrupts the signaling pathways that regulate cell proliferation, differentiation, and apoptosis. The compound binds to the active site of MK-2, preventing its phosphorylation and subsequent activation .
Comparison with Similar Compounds
Mubritinib (TAK-165): A potent inhibitor of HER2/ErbB2 with distinct selectivity profiles.
Compound 16 [PMID 17480064]: Another MK-2 inhibitor with a different chemical structure.
Uniqueness: “PMID18800762C16” stands out due to its high selectivity for MK-2 and its potential therapeutic applications in diseases with dysregulated kinase activity. Its unique chemical structure allows for specific interactions with the target kinase, making it a valuable tool in both research and therapeutic contexts .
Properties
Molecular Formula |
C15H35NO6P2 |
|---|---|
Molecular Weight |
387.39 g/mol |
IUPAC Name |
[2-[dodecyl(methyl)amino]-1-phosphonoethyl]phosphonic acid |
InChI |
InChI=1S/C15H35NO6P2/c1-3-4-5-6-7-8-9-10-11-12-13-16(2)14-15(23(17,18)19)24(20,21)22/h15H,3-14H2,1-2H3,(H2,17,18,19)(H2,20,21,22) |
InChI Key |
FQYMJTHEUPKDPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(C)CC(P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]pyridin-1-ium](/img/structure/B10773187.png)
![N-[(4-fluoro-3-methoxyphenyl)methyl]-6-[2-[[(2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methyl]tetrazol-5-yl]-2-methylpyrimidine-4-carboxamide](/img/structure/B10773194.png)

![(E,3R)-7-[6-tert-butyl-4-(4-fluorophenyl)-2-propan-2-ylpyridin-3-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B10773218.png)
![(3R,5R)-7-[4-(4-fluorophenyl)-5-methyl-1-phenyl-2-(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate](/img/structure/B10773223.png)
![1-[3-amino-6-(3,4,5-trimethoxyphenyl)pyrazin-2-yl]-2,3-dimethylpiperidine-4-carboxylic acid](/img/structure/B10773228.png)
![[3-hydroxy-17-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-12-yl] 2-methylbutanoate](/img/structure/B10773229.png)



![3-Biphenyl-4-ylethynyl-1-aza-bicyclo[2.2.2]octan-3-ol](/img/structure/B10773246.png)
![(6R,7R)-1-[(4S,5R)-4-(acetyloxy)-5-benzyl-3-methylidenehexyl]-4,7-dihydroxy-6-[(11-phenoxyundecyl)oxy]-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid](/img/structure/B10773249.png)

![(3R,5S,6E)-7-[4-(4-fluorophenyl)-1,2-bis(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B10773271.png)
